molecular formula C19H18F3NO3 B2470780 {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate CAS No. 380175-32-6

{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate

Cat. No.: B2470780
CAS No.: 380175-32-6
M. Wt: 365.352
InChI Key: XBVZAIMXHDAVHV-UHFFFAOYSA-N
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Description

{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group and a phenylbutanoate moiety makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate typically involves the reaction of 3-(trifluoromethyl)aniline with 2-phenylbutanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with methyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various carbamoyl derivatives.

Scientific Research Applications

{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylpropanoate
  • {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylpentanoate
  • {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylhexanoate

Uniqueness

The uniqueness of {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate lies in its specific structural features, such as the trifluoromethyl group and the phenylbutanoate moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-2-16(13-7-4-3-5-8-13)18(25)26-12-17(24)23-15-10-6-9-14(11-15)19(20,21)22/h3-11,16H,2,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVZAIMXHDAVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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